molecular formula C18H12ClFN2O4 B2709034 5-(4-chloro-2-nitrophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide CAS No. 876871-35-1

5-(4-chloro-2-nitrophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide

Cat. No.: B2709034
CAS No.: 876871-35-1
M. Wt: 374.75
InChI Key: QZJHAVVIEGDHQS-UHFFFAOYSA-N
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Description

5-(4-Chloro-2-nitrophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide is a furan-based carboxamide derivative characterized by a 4-chloro-2-nitrophenyl substituent at the furan C5 position, a methyl group at C2, and a 4-fluorophenyl carboxamide moiety. Its structural complexity, featuring electron-withdrawing groups (chloro, nitro) and aromatic systems, suggests interactions with biological targets such as enzymes or receptors involved in microbial or cancer cell proliferation .

Properties

IUPAC Name

5-(4-chloro-2-nitrophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClFN2O4/c1-10-15(18(23)21-13-5-3-12(20)4-6-13)9-17(26-10)14-7-2-11(19)8-16(14)22(24)25/h2-9H,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZJHAVVIEGDHQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C2=C(C=C(C=C2)Cl)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chloro-2-nitrophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide typically involves multi-step organic reactions. One common method starts with the nitration of 4-chloroaniline to produce 4-chloro-2-nitroaniline. This intermediate is then subjected to a coupling reaction with 4-fluoroaniline under acidic conditions to form the desired amide linkage. The final step involves the cyclization of the intermediate to form the furan ring, which can be achieved using a variety of cyclization agents and conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group, which can further participate in various chemical reactions.

    Reduction: The nitro group can be reduced using common reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro and fluoro substituents can be replaced by other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron filings in acetic acid.

    Substitution: Sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Reduction: 5-(4-chloro-2-aminophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry and Antiviral Activity

Recent studies have identified 5-(4-chloro-2-nitrophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide as a promising candidate for antiviral therapies. The compound exhibits inhibitory effects against various viral targets, particularly in the context of respiratory viruses.

Case Study: Inhibition of Respiratory Syncytial Virus (RSV)

  • Research Findings : A study demonstrated that derivatives of this compound showed effective inhibition of RSV replication in vitro. The compound's structure allows for interaction with viral proteins, thereby blocking the virus's ability to replicate within host cells .
  • Mechanism : The nitro group in the molecule is crucial for its bioactivity, as it enhances the compound's ability to interact with biological targets, leading to effective inhibition of viral activity .

Antimycobacterial Properties

The compound also shows potential as an antimycobacterial agent. Research indicates that derivatives related to this compound can interfere with iron homeostasis in Mycobacterium species.

Case Study: Activity Against Mycobacterium tuberculosis

  • Research Findings : Compounds structurally similar to this compound have been tested for their ability to inhibit MbtI, a key enzyme involved in mycobacterial cell wall biosynthesis. These compounds demonstrated significant activity against M. tuberculosis, suggesting their potential as new therapeutic agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its efficacy and safety profile.

Structural Feature Impact on Activity
Nitro groupEssential for antiviral activity; enhances binding affinity to viral proteins
Fluorine substitutionModulates lipophilicity and bioavailability
Furan ringContributes to overall stability and reactivity

Research indicates that modifications to these structural elements can lead to improved biological activity and reduced toxicity, making it a focus for further drug development efforts.

Mechanism of Action

The mechanism by which 5-(4-chloro-2-nitrophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, altering their activity. The nitro group could participate in redox reactions, while the furan ring might facilitate binding through π-π interactions.

Comparison with Similar Compounds

Thiazolyl Hydrazone Derivatives

Compounds such as 2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-fluorophenyl)thiazole () share the 5-(4-chloro-2-nitrophenyl)furan core but incorporate a thiazole-hydrazone scaffold. Key differences include:

  • Antifungal Activity: This derivative exhibited moderate anticandidal activity against Candida utilis (MIC = 250 µg/mL), significantly less potent than fluconazole (MIC = 2 µg/mL).
  • Cytotoxicity : Derivatives with 4-chlorophenyl substituents (e.g., 2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-chlorophenyl)thiazole ) showed selective toxicity against MCF-7 breast cancer cells (IC50 = 125 µg/mL) with low NIH/3T3 fibroblast toxicity (IC50 > 500 µg/mL), suggesting a structure-dependent anticancer mechanism .

Carboxamide Derivatives with Varied Aromatic Substituents

  • 5-(4-Chloro-3-methylphenoxy)methyl-N-(4-diethylaminophenyl)furan-2-carboxamide (): Replacing the nitro group with a phenoxymethyl chain and adding a diethylamino group alters solubility and electronic properties. No activity data are reported, but the diethylamino group may enhance membrane permeability .
  • Its molecular weight (355.81 g/mol) and planar structure may influence pharmacokinetics .

Sulfonamide and Trifluoromethyl Derivatives

  • 5-(2-Chlorophenyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide (): The sulfamoyl group introduces hydrogen-bonding capacity, which could improve target affinity.
  • The methoxyphenyl moiety may modulate solubility .

Key Observations :

  • The thiazolyl hydrazone derivatives demonstrate that structural hybridization (e.g., combining furan with thiazole) can confer dual antifungal and anticancer activities, albeit with lower potency than clinical standards.

Structural and Crystallographic Insights

  • Isostructural Analogues (): Compounds with triclinic (P 1) symmetry and near-planar conformations (e.g., 4-(4-chlorophenyl)-2-[5-(4-fluorophenyl)pyrazolyl]thiazole ) highlight the role of molecular planarity in crystallinity and stability. The perpendicular orientation of one fluorophenyl group in these structures may influence packing and solubility .
  • SHELX Refinement (): Structural characterization of analogues often employs SHELX software, ensuring high-resolution data for accurate bond-length and angle determinations, critical for structure-activity relationship (SAR) studies .

Biological Activity

5-(4-chloro-2-nitrophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The compound features a complex structure characterized by multiple functional groups, which contribute to its biological activity. The presence of the chloro and nitro substituents on the phenyl rings enhances its interaction with biological targets.

Research indicates that this compound exhibits various mechanisms of action, primarily through enzyme inhibition and receptor modulation. Below are some key findings regarding its biological mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes critical for cellular processes. For instance, studies have highlighted its ability to inhibit DNA gyrase and topoisomerase IV in bacterial cells, leading to significant antibacterial activity against Gram-positive and Gram-negative bacteria .
  • Antiproliferative Effects : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines by modulating pathways associated with cell survival and proliferation .

Biological Activity Overview

Activity TypeDescriptionReference
Antibacterial Inhibits DNA gyrase and topoisomerase IV
Anticancer Induces apoptosis in cancer cell lines
Enzyme Modulation Targets specific enzymes involved in metabolism

Case Studies

  • Antibacterial Activity : A study evaluated the antibacterial efficacy of the compound against various strains, including Staphylococcus aureus and Escherichia coli. The results indicated minimum inhibitory concentrations (MIC) as low as 0.008 μg/mL, showcasing its potential as a novel antibacterial agent .
  • Anticancer Properties : In a separate investigation, the compound was tested on several cancer cell lines. The findings revealed that it significantly reduced cell viability and induced apoptosis, suggesting it may serve as a lead compound for developing new anticancer therapies .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Preliminary studies suggest favorable absorption characteristics and moderate bioavailability, although further investigations are needed to fully elucidate its pharmacokinetic profile.

Toxicology

Toxicological assessments have indicated that the compound exhibits low toxicity in human liver cell lines (HepG2), making it a promising candidate for further development in therapeutic applications .

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